2-Phenylpropanal
Overview
Description
2-Phenylpropanal, also known as hydratropaldehyde, is an organic compound with the molecular formula C9H10O. It belongs to the class of phenylacetaldehydes, characterized by a phenyl group attached to an acetaldehyde moiety. This compound is a colorless liquid with a pleasant floral odor, commonly used in the fragrance industry.
Mechanism of Action
Target of Action
2-Phenylpropanal, also known as 2-Phenylpropionaldehyde, is a member of the class of phenylacetaldehydes It’s worth noting that similar compounds in the phenylpropanoid family have been found to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that phenylpropanoids, in general, can act as key mediators of plant resistance towards pests . They can also contribute to plant responses towards biotic and abiotic stimuli . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
This compound is part of the phenylpropanoid biosynthesis pathway . This pathway generates a wide range of secondary metabolites based on the intermediates of the shikimate pathway. The resulting hydroxycinnamic acids and esters are amplified in several cascades by a combination of reductases, oxygenases, and transferases to result in an organ and developmentally specific pattern of metabolites .
Pharmacokinetics
The molecular weight of 1321592 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
A study has shown that a whole-cell biocatalyst expressing a reductase enzyme could convert racemic this compound into (s)-2-phenylpropanol . This suggests that this compound can be enzymatically transformed into other biologically active compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the substrate-to-biocatalyst ratio was found to be a critical factor determining the enantiopurity and final titer of the product in a biocatalytic reaction involving this compound . More research is needed to understand how other environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
In the realm of biochemical reactions, 2-Phenylpropanal interacts with various enzymes, proteins, and other biomolecules. For instance, a Candida tenuis xylose reductase single-point mutant (CtXR D51A) with very high catalytic efficiency for (S)-2-Phenylpropanal was identified . The enzyme showed high enantioselectivity for the (S)-enantiomer .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, a whole-cell biocatalyst based on the engineered reductase and a yeast formate dehydrogenase for NADH-recycling provided substantial stabilization of the reductase . This indicates that this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The D51A mutant of Candida tenuis xylose reductase showed a 270-fold higher enzymatic activity and improved enantioselectivity for (S)-2-Phenylpropanal .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. For instance, the enzyme was deactivated by 0.5 mM substrate within 2 hours . This suggests that the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies are significant.
Metabolic Pathways
This compound is involved in the phenylpropanoids metabolic pathway . In plants, all phenylpropanoids are derived from the amino acids phenylalanine and tyrosine. Phenylalanine ammonia-lyase (PAL) is an enzyme that transforms L-phenylalanine into trans-cinnamic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylpropanal can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to produce 2-phenyl-2-propanol, which is then oxidized to form this compound . Another method involves the catalytic hydrogenation of cinnamaldehyde, followed by hydrolysis .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of styrene, followed by hydrogenation. This method is favored due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenylpropanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with sodium borohydride or lithium aluminum hydride yields 2-phenylpropanol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: 2-Phenylpropanoic acid.
Reduction: 2-Phenylpropanol.
Substitution: Various substituted phenylpropanals depending on the nucleophile used.
Scientific Research Applications
2-Phenylpropanal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules, such as chiral amines.
Medicine: Research has explored its potential antitumor properties, particularly in the context of phenylpropanoids.
Industry: It is widely used in the fragrance industry due to its pleasant floral odor.
Comparison with Similar Compounds
Phenylacetaldehyde: Similar structure but lacks the methyl group on the alpha carbon.
Cinnamaldehyde: Contains a phenyl group attached to an unsaturated aldehyde moiety.
Benzaldehyde: Contains a phenyl group directly attached to the aldehyde group.
Uniqueness: 2-Phenylpropanal is unique due to the presence of a methyl group on the alpha carbon, which influences its reactivity and physical properties. This structural feature distinguishes it from other phenylacetaldehydes and contributes to its specific applications in fragrance and pharmaceutical industries .
Biological Activity
2-Phenylpropanal, also known as cumene aldehyde or hyacinthal, is an organic compound with the molecular formula . This compound is notable for its pleasant floral aroma and is widely used in the fragrance industry. Its structure includes a carbonyl group (aldehyde), which contributes to its reactivity and biological activity. This article will explore the biological activities associated with this compound, including its potential allergenic effects, metabolic pathways, and applications in biocatalysis.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a propanal chain with a phenyl group attached to the second carbon. This arrangement not only influences its chemical properties but also its biological interactions.
Biological Properties
Allergenic Potential
this compound has been classified as a sensitizer, indicating potential allergenic effects that may cause allergic skin reactions in sensitive individuals. This property necessitates caution in its use within consumer products, particularly in fragrances and cosmetics.
Metabolic Pathways
Research has indicated that this compound participates in various metabolic pathways. It has been shown to interact with nucleophiles, suggesting roles in different biological systems and potential pathways for biotransformation. Understanding these pathways is crucial for evaluating both the environmental impact and the safety of this compound.
Enzymatic Activity and Biocatalysis
Recent studies have highlighted the importance of this compound in enzymatic reactions, particularly involving oxidoreductases. For instance, the xylose reductase from Candida tenuis exhibits high catalytic efficiency for converting this compound into its corresponding alcohol form, (S)-2-phenylpropanol. This biocatalytic process demonstrates significant enantioselectivity and stability improvements when using whole-cell systems .
Table: Enzymatic Activity of Xylose Reductase on this compound
Enzyme Variant | Activity (U/mL) | Product Yield (µM) | Enantiomeric Excess (%) |
---|---|---|---|
D51A (20) | 76 ± 3 | 41 ± 4 | 41 ± 4 |
D51A (3.4) | 51 ± 5 | 98 ± 2 | 98 ± 2 |
D51A (0.6) | 13 ± 5 | 99.1 ± 0.3 | >99 |
This table summarizes the performance of various enzyme concentrations in converting racemic this compound into enantiopure products, showcasing the potential for industrial applications in pharmaceuticals where chirality is essential.
Case Studies
Several case studies have explored the biological activity of this compound:
- Enantioselective Reduction : A study demonstrated that engineered xylose reductase variants could achieve up to a 270-fold increase in activity towards (S)-2-phenylpropanal while maintaining high enantioselectivity during dynamic kinetic resolution processes .
- Radical Reactions : Research into radicalization processes involving derivatives of this compound revealed insights into its reactivity under oxidative conditions, contributing to our understanding of its behavior in biological systems .
- Toxicological Assessments : Evaluations have been conducted to assess the toxicological profile of this compound, particularly focusing on its allergenic properties and potential impacts on human health when used in consumer products.
Properties
IUPAC Name |
2-phenylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVAERDLDAZARL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052629 | |
Record name | Hydratropaldehyde | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0052629 | |
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Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; Intense, green, floral aroma reminiscent of hyacinth | |
Record name | 2-Phenylpropionaldehyde | |
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Record name | 2-Phenylpropionaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1455/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
92.00 to 94.00 °C. @ 12.00 mm Hg | |
Record name | 2-Phenylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031626 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in glycerin, Soluble (in ethanol) | |
Record name | 2-Phenylpropionaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1455/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.998-1.006 | |
Record name | 2-Phenylpropionaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1455/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
93-53-8 | |
Record name | 2-Phenylpropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-53-8 | |
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Record name | Hydratropic aldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093538 | |
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Record name | 2-Phenylpropanal | |
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Record name | Benzeneacetaldehyde, .alpha.-methyl- | |
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Record name | Hydratropaldehyde | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0052629 | |
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Record name | Hydratropaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.051 | |
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Record name | 2-PHENYLPROPANAL | |
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Record name | 2-Phenylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031626 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-phenylpropanal?
A1: this compound has the molecular formula C9H10O and a molecular weight of 134.17 g/mol.
Q2: What spectroscopic data is available for this compound?
A: Researchers have extensively studied this compound using various spectroscopic techniques, including NMR, IR, and rotational spectroscopy. [] These studies provide valuable information about its structure, conformation, and vibrational modes.
Q3: Is this compound used in any catalytic reactions?
A: While this compound is not a catalyst itself, it's a common substrate in various catalytic reactions, particularly asymmetric synthesis. For example, it is used in asymmetric hydroformylation reactions catalyzed by platinum or rhodium complexes. [, , , , ]
Q4: What is the significance of using this compound in asymmetric hydroformylation?
A: this compound serves as a model substrate to assess the efficiency and selectivity of chiral catalysts in asymmetric hydroformylation. This reaction is crucial for synthesizing optically active aldehydes, which are valuable building blocks for pharmaceuticals and other fine chemicals. [, , , , ]
Q5: What is the role of deuterioformylation in understanding the mechanism of this compound hydroformylation?
A: Deuterioformylation experiments, where deuterium replaces hydrogen, help researchers trace the origin of specific atoms in the product molecules. This allows them to understand the reaction pathway and identify the rate-determining steps, ultimately leading to improved catalyst design. [, ]
Q6: Have computational methods been applied to study reactions involving this compound?
A: Yes, researchers have employed computational techniques like density functional theory (DFT) and ab initio calculations to study the conformation and reactivity of this compound. [, ] These methods help predict reaction pathways, transition states, and energy barriers, offering valuable insights into reaction mechanisms.
Q7: Can QSAR models be built for reactions involving this compound?
A7: While specific QSAR models targeting this compound reactions might not be readily available, the principles of QSAR can be applied. By systematically modifying the structure of this compound derivatives and studying their reactivity, researchers can build QSAR models to predict the influence of structural changes on reaction outcomes.
Q8: How do structural modifications to this compound affect its reactivity?
A: Studies involving substituted this compound derivatives in reactions like cycloadditions show that even subtle changes in the structure can significantly influence the stereoselectivity of the reaction. []
Q9: What is known about the stability of this compound?
A: this compound is generally stable under normal conditions, but it can be susceptible to oxidation or decomposition under certain conditions like high temperatures or in the presence of strong acids or bases. [, ]
Q10: What analytical methods are employed to study this compound and its reactions?
A: Researchers utilize various techniques to analyze this compound and its reaction products. These techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , ]
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